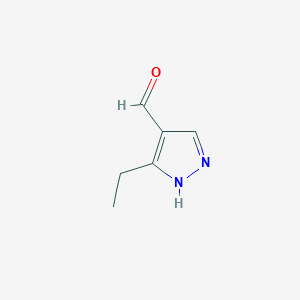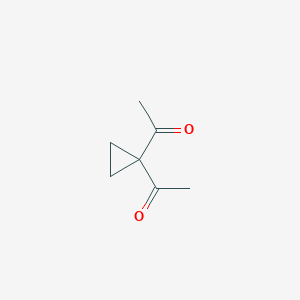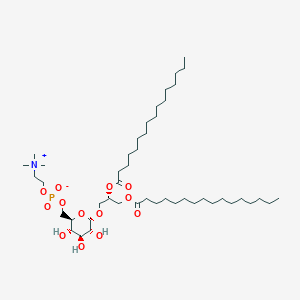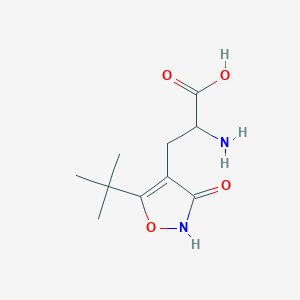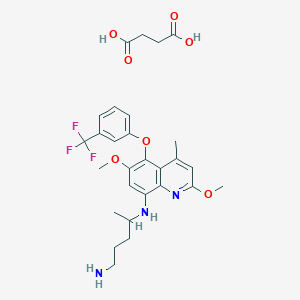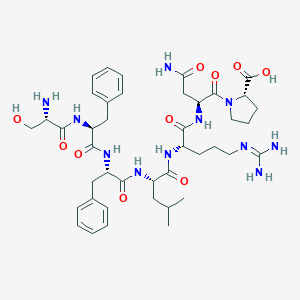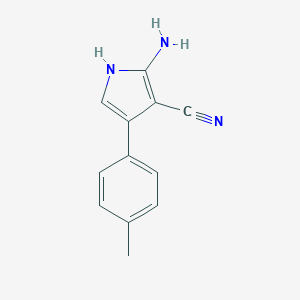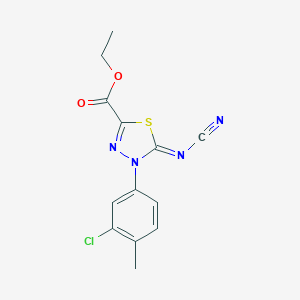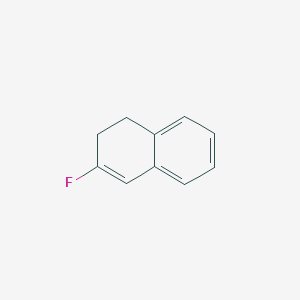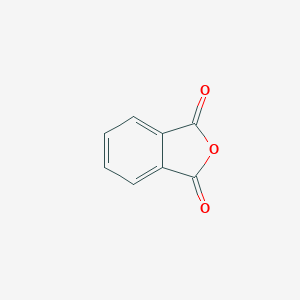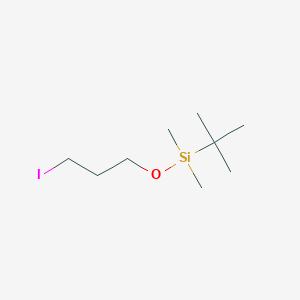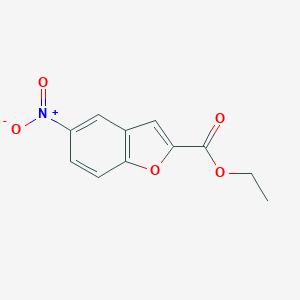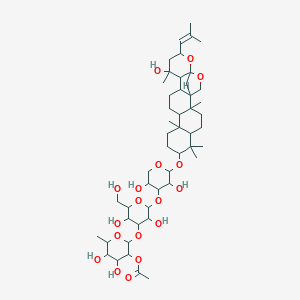
Zizyphoiside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zizyphoiside D is a natural compound found in the seeds of Ziziphus jujuba, a plant commonly known as Chinese jujube. This compound has gained increasing attention in recent years due to its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties.
Aplicaciones Científicas De Investigación
1. Structural Analysis and Medicinal Use
A study conducted by Li et al. (1994) utilized high-field NMR experiments to determine the structures of three new saponins, including Zizyphoiside D, isolated from Alphitonia zizyphoides, a medicinal plant in the Samoan rain forest. This research contributes to understanding the chemical makeup of medicinal plants and their potential applications in traditional and modern medicine.
2. Antiproliferative Effects
Research by Hung et al. (2012) investigated the antiproliferative effects of polysaccharides isolated from Zizyphus jujuba, which is rich in functional components like this compound, on melanoma cells. This study contributes to the exploration of potential anti-cancer agents derived from natural sources.
3. Neuroprotection
The neuroprotective effects of Zizyphus extracts, which include this compound, were examined by Park et al. (2004) in a study on N-methyl-D-aspartate (NMDA)-induced neurotoxicity. This research indicates the potential of such extracts in treating or preventing neurodegenerative diseases.
4. Immunomodulatory Effects
A study by Hsu et al. (2014) on the deproteinated polysaccharide isolated from Zizyphus jujuba showed significant decrease in interleukin-2 production, suggesting anti-inflammatory and immunomodulatory activities.
5. Antioxidant and Antiulcer Potential
Research exploring the antioxidant and antiulcer potential of Zizyphus, including components like this compound, has been conducted by Alam et al. (2016) and others. These studies highlight the potential therapeutic uses of Zizyphus in treating gastric ulcers and oxidative stress.
6. Pharmacological Evaluation
An investigation into the pharmacological properties of Ziziphus oxyphylla, which contains compounds like this compound, was carried out by Khan et al. (2020). This study emphasizes the importance of traditional medicinal plants in modern pharmacology.
7. Neuroinflammatory Disorders
Research by Namekata et al. (2020) on the DOCK-D family proteins, including Zizimin proteins related to Zizyphus extracts, sheds light on the potential therapeutic targets for managing neuroinflammatory disorders like multiple sclerosis.
Propiedades
Número CAS |
156408-68-3 |
|---|---|
Fórmula molecular |
C49H78O18 |
Peso molecular |
955.1 g/mol |
Nombre IUPAC |
[2-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-35(56)37(27(52)19-59-41)65-42-36(57)38(33(54)28(18-50)63-42)66-43-39(62-24(4)51)34(55)32(53)23(3)61-43/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3 |
Clave InChI |
VGQMQJJZSGPGOI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)OC(=O)C)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)OC(=O)C)O)O |
Sinónimos |
2-O-acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyranosyl-1-3-jujubogenin zizyphoiside D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



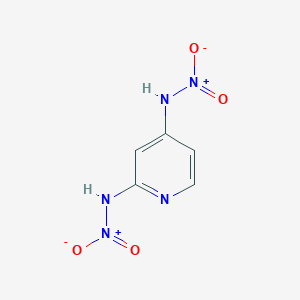
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
